1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene
Overview
Description
1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene is an organic compound characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a cyclopentadienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene typically involves the following steps:
Formation of the Cyclopentadienyl Intermediate: This step involves the reaction of a suitable precursor with a cyclopentadienyl reagent under controlled conditions.
Attachment of the Methoxyphenyl Group: The intermediate is then reacted with a methoxyphenyl compound, often using a palladium-catalyzed coupling reaction.
Introduction of the Ethoxy Group: Finally, the ethoxy group is introduced through an etherification reaction, typically using an alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, including:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor-mediated signaling pathways.
Influencing Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Ethoxybenzene: Similar in structure but lacks the cyclopentadienyl and methoxyphenyl groups.
Methoxybenzene: Contains a methoxy group but lacks the ethoxy and cyclopentadienyl groups.
Cyclopentadiene: Contains the cyclopentadienyl moiety but lacks the ethoxy and methoxyphenyl groups.
Uniqueness
1-Ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and material science.
Properties
IUPAC Name |
1-ethoxy-4-[4-(4-methoxyphenyl)cyclopenta-1,3-dien-1-yl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O2/c1-3-22-20-12-8-16(9-13-20)18-5-4-17(14-18)15-6-10-19(21-2)11-7-15/h4-13H,3,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPRPLZMGOODDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(C2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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